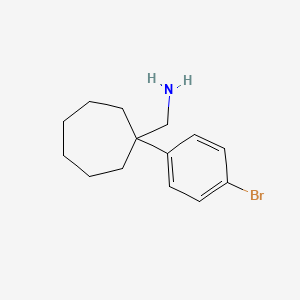

(1-(4-Bromophenyl)cycloheptyl)methanamine

描述

Contextualization of Cyclic Amines within Contemporary Chemical Research

Cyclic amines are foundational scaffolds in a vast array of biologically active molecules and functional materials. The incorporation of the nitrogen atom within a ring structure imparts specific conformational constraints and stereochemical properties that are pivotal to their biological activity and material characteristics. These compounds are integral to the design of pharmaceuticals, agrochemicals, and catalysts. The seven-membered cycloheptyl ring, in particular, offers a greater degree of conformational flexibility compared to smaller rings like cyclopentyl or cyclohexyl, which can be advantageous in the exploration of molecular interactions with biological targets.

Significance of Brominated Aryl Moieties in Scaffold Design for Research Applications

The introduction of a bromine atom to an aryl (aromatic) ring is a strategic tool in medicinal chemistry and materials science. The bromine atom is highly lipophilic, which can enhance a molecule's ability to cross biological membranes. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can influence the binding affinity of a molecule to its target protein. From a synthetic perspective, the bromo-substituent serves as a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening purposes.

Rationale for the Academic Investigation of (1-(4-Bromophenyl)cycloheptyl)methanamine

The academic intrigue surrounding this compound stems from the confluence of its structural features. The combination of the conformationally flexible cycloheptyl ring, the synthetically versatile and pharmacologically significant bromophenyl group, and the reactive primary amine presents a rich platform for chemical exploration. Research into this compound is driven by the potential to uncover novel structure-activity relationships, where the interplay between the different components of the molecule could lead to the discovery of new chemical entities with unique properties. The investigation of such molecules contributes to a deeper understanding of how subtle changes in molecular architecture can have profound effects on chemical and biological behavior.

Overview of Research Domains and Methodological Frameworks Applied to the Compound

The study of this compound would likely span several research domains. In medicinal chemistry, it could be investigated as a potential scaffold for the development of new therapeutic agents. In materials science, its properties as a building block for novel polymers or functional materials could be explored.

The methodological framework for characterizing a new compound like this typically involves a multi-pronged approach. Initial synthesis would be followed by structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For crystalline materials, X-ray crystallography provides definitive three-dimensional structural information. mdpi.com The physicochemical properties, such as solubility, lipophilicity, and pKa, would also be determined to understand its behavior in different environments.

Research Findings

While specific research findings on this compound are not extensively published, the table below summarizes its key chemical identifiers and properties, sourced from chemical supplier databases.

| Property | Value |

| CAS Number | 2287331-01-3 |

| Molecular Formula | C14H20BrN.ClH |

| Molecular Weight | 318.68 g/mol |

| Physical Form | Powder |

| Purity | 95% |

Structure

3D Structure

属性

分子式 |

C14H20BrN |

|---|---|

分子量 |

282.22 g/mol |

IUPAC 名称 |

[1-(4-bromophenyl)cycloheptyl]methanamine |

InChI |

InChI=1S/C14H20BrN/c15-13-7-5-12(6-8-13)14(11-16)9-3-1-2-4-10-14/h5-8H,1-4,9-11,16H2 |

InChI 键 |

ZKNXLFZOYHMIDG-UHFFFAOYSA-N |

规范 SMILES |

C1CCCC(CC1)(CN)C2=CC=C(C=C2)Br |

产品来源 |

United States |

Synthetic Methodologies and Strategic Route Development

Retrosynthetic Analysis of the (1-(4-Bromophenyl)cycloheptyl)methanamine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. The process involves breaking bonds and converting functional groups in a reverse-synthetic direction.

A primary disconnection for this compound is the C-C bond between the cycloheptyl ring and the aminomethyl group. This leads to a key intermediate, a cycloheptyl nitrile or a related carboxylic acid derivative, and a source of the amine. A further critical disconnection breaks the bond between the 4-bromophenyl group and the cycloheptyl ring, suggesting a nucleophilic cycloheptyl precursor and an electrophilic aryl component, or vice versa.

This analysis reveals two potential strategic approaches:

Late-Stage Arylation: This strategy involves the initial construction of a functionalized cycloheptylmethanamine ring, followed by the introduction of the 4-bromophenyl group.

Early-Stage Arylation: In this approach, the 4-bromophenyl moiety is incorporated into a precursor that is then used to construct or functionalize the cycloheptyl ring.

The choice between these strategies will depend on the availability of starting materials, the efficiency of the key bond-forming reactions, and the ability to control regioselectivity and stereoselectivity.

Exploration of Novel Synthetic Pathways for the Cycloheptyl Ring Formation

The construction of seven-membered rings, such as cycloheptane (B1346806), presents a significant synthetic challenge due to entropic factors and potential ring strain. acs.org Several modern synthetic methods have been developed to address this challenge.

Ring-Closing Strategies and Optimization in Cyclic Amine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various ring sizes, including seven-membered rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction typically involves an acyclic diene precursor that undergoes intramolecular cyclization in the presence of a ruthenium or molybdenum catalyst. The formation of a cycloheptene (B1346976) ring via RCM can be a key step, which can then be reduced to the corresponding cycloheptane. The efficiency of RCM is influenced by factors such as catalyst choice, substrate structure, and reaction conditions. drughunter.com

Alternative ring-closing strategies include intramolecular cyclizations of linear precursors. For instance, the Dieckmann condensation of a suitable diester can yield a cycloheptanone (B156872), a versatile intermediate for further functionalization.

Ring expansion reactions offer another avenue to cycloheptane derivatives. A common approach involves the expansion of a more readily available cyclohexanone (B45756) ring. stackexchange.comyoutube.com For example, the Tiffeneau-Demjanov rearrangement of a 1-(aminomethyl)cyclohexanol (B1329751) can lead to a cycloheptanone.

The following table summarizes various strategies for cycloheptyl ring formation:

| Method | Precursor | Key Transformation | Advantages | Challenges |

|---|---|---|---|---|

| Ring-Closing Metathesis | Acyclic Diene | Intramolecular Olefin Metathesis | High functional group tolerance | Catalyst sensitivity, potential for oligomerization |

| Dieckmann Condensation | Acyclic Diester | Intramolecular Claisen Condensation | Forms a functionalized cycloheptanone | Requires specific diester precursors |

| Ring Expansion | Substituted Cyclohexanone | Tiffeneau-Demjanov Rearrangement | Access from readily available cyclohexanones | Potential for rearrangement side products |

| Cope Rearrangement | cis-Divinylcyclopropane | benthamdirect.combenthamdirect.com-Sigmatropic Rearrangement | High stereospecificity | Preparation of the divinylcyclopropane precursor |

Stereochemical Control in Cycloheptane Ring Construction (If applicable)

While the target molecule, this compound, does not possess a chiral center on the cycloheptane ring itself (as the substituents are on the same carbon), the principles of stereochemical control are crucial when considering the synthesis of more complex analogs. Achieving stereoselectivity in the formation of substituted cycloheptanes can be challenging due to the conformational flexibility of the seven-membered ring. acs.org

Strategies for stereocontrol often rely on substrate-controlled or catalyst-controlled reactions. For example, in ring-closing metathesis, the stereochemistry of the starting diene can influence the geometry of the resulting double bond in the cycloheptene ring. thieme-connect.de Furthermore, diastereoselective reactions on pre-existing cycloheptane scaffolds can be employed to introduce substituents with a defined spatial relationship. acs.orgthieme-connect.com The Cope rearrangement of a cis-divinylcyclopropane, for instance, proceeds with high stereospecificity to yield a cycloheptadiene with predictable stereochemistry. acs.org

Introduction and Functionalization of the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group is a critical step in the synthesis. This can be achieved either by starting with a bromine-containing building block or by introducing the bromine atom at a later stage.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Cycloalkyl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used and versatile method. mychemblog.comlibretexts.orgyoutube.com In the context of synthesizing the target molecule, this could involve the coupling of a cycloheptyl boronic acid or ester with 1,4-dibromobenzene.

Alternatively, the α-arylation of a cycloheptanone enolate with a 4-bromoaryl halide, catalyzed by palladium, is a direct method for forming the aryl-cycloalkyl bond. orgsyn.orglookchem.comnih.govnih.gov This approach is attractive as it directly installs the aryl group at the desired position on the cycloheptane ring.

The following table provides an overview of relevant palladium-catalyzed cross-coupling reactions:

| Reaction | Cycloalkyl Component | Aryl Component | Catalyst System | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Cycloheptyl boronic acid/ester | 1,4-Dibromobenzene | Pd(0) catalyst, base | Mild conditions, high functional group tolerance |

| α-Arylation of Ketones | Cycloheptanone | 1-Bromo-4-iodobenzene | Pd(II) catalyst, ligand, base | Direct formation of the C-C bond at the α-position |

Regioselective Bromination Approaches

If the synthesis starts with a phenyl-substituted cycloheptane derivative, a regioselective bromination step is necessary to introduce the bromine atom at the para position of the phenyl ring. Electrophilic aromatic substitution is the most common method for this transformation. nih.govresearchgate.net The directing effect of the cycloalkyl group, which is weakly activating and ortho, para-directing, will influence the regioselectivity.

To achieve high para-selectivity, various brominating agents and conditions can be employed. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose. organic-chemistry.org The choice of solvent and catalyst can significantly influence the ortho/para product ratio. In some cases, steric hindrance from the bulky cycloheptyl group may favor bromination at the less hindered para position. Visible light-induced methods using reagents like BrCCl3 have also been developed for highly regioselective bromination of electron-rich arenes. rsc.org

Formation of the Methanamine Functionality

The introduction of the methanamine group is a key transformation in the synthesis of this compound. Two principal strategies are employed: reductive amination of a corresponding aldehyde and the reduction of a nitrile precursor.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This approach involves the reaction of a carbonyl compound, in this case, (1-(4-Bromophenyl)cycloheptyl)carboxaldehyde, with an amine source in the presence of a reducing agent. For the synthesis of a primary amine, ammonia (B1221849) is typically used as the nitrogen source.

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine intermediate. This imine is subsequently reduced in situ to the desired primary amine. wikipedia.org A variety of reducing agents can be employed, with the choice often dictated by the substrate's functional group tolerance and the desired reaction conditions.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. youtube.com Sodium triacetoxyborohydride is another mild and selective reagent that is often preferred due to its non-toxic byproducts. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium or nickel is also a viable method. wikipedia.org

A typical reductive amination protocol would involve reacting (1-(4-Bromophenyl)cycloheptyl)carboxaldehyde with a source of ammonia, such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in an alcohol, in the presence of a suitable reducing agent. The reaction conditions, including solvent, temperature, and pH, are optimized to favor imine formation and subsequent reduction.

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce the starting aldehyde, less selective |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions, stable in mildly acidic conditions | Toxic cyanide byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, non-toxic byproducts | More expensive |

| Catalytic Hydrogenation (H₂/catalyst) | "Green" method, high yielding | Requires specialized equipment (hydrogenator), catalyst can be expensive |

Conversion of Precursors to Primary Amines

An alternative and widely used strategy for the synthesis of primary amines is the reduction of a nitrile precursor. orgsyn.org In the context of synthesizing this compound, the key intermediate would be (1-(4-Bromophenyl)cycloheptyl)carbonitrile. This nitrile can be prepared by the nucleophilic substitution of a suitable leaving group on the cycloheptane ring with a cyanide salt or through other established methods for nitrile synthesis.

Once the nitrile is obtained, it can be reduced to the primary amine using various powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine anion. orgsyn.org Subsequent aqueous workup protonates the resulting amino group to yield the primary amine. orgsyn.org

Another common method for nitrile reduction is catalytic hydrogenation. orgsyn.org This involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. orgsyn.org This method is often preferred in industrial settings due to its scalability and the avoidance of reactive metal hydrides. orgsyn.org The reaction conditions, including pressure, temperature, and choice of catalyst and solvent, can be tuned to optimize the yield and purity of the resulting amine.

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Highly reactive, potent reducing agent, suitable for a wide range of nitriles |

| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | High pressure H₂ gas, alcoholic solvent (e.g., ethanol, methanol) | Scalable, "greener" alternative to metal hydrides, catalyst can be recycled |

| Borane (BH₃) complexes (e.g., BH₃·THF) | Anhydrous THF | Milder than LiAlH₄, can offer different selectivity |

Development of Efficient and Scalable Synthetic Protocols for Research Purposes

The development of efficient and scalable synthetic protocols for this compound is crucial for its availability for research initiatives. A scalable synthesis implies that the reaction can be performed on a larger scale without significant decreases in yield or purity and without requiring specialized or costly purification techniques like column chromatography.

For the synthesis of the key nitrile intermediate, (1-(4-Bromophenyl)cycloheptyl)carbonitrile, a robust method for the construction of the 1-arylcycloheptane core is required. One potential route involves the reaction of 4-bromophenylacetonitrile (B126402) with 1,6-dihalohexane in the presence of a strong base. However, this can lead to mixtures of products. A more controlled approach would be the addition of a Grignard reagent derived from a 1-bromo-1-(4-bromophenyl)cycloheptane to a source of the -CN group, though the synthesis of such a Grignard reagent could be challenging. A more plausible route would involve the reaction of cycloheptanone with 4-bromophenylmagnesium bromide, followed by dehydration to the alkene, and then hydrocyanation. A more direct approach would be the Strecker synthesis from cycloheptanone, 4-bromoaniline, and a cyanide source.

Once a reliable route to the nitrile is established, the scalability of the reduction step is a primary concern. While LiAlH₄ is highly effective on a lab scale, its pyrophoric nature and the need for stringent anhydrous conditions can pose challenges for large-scale synthesis. In this regard, catalytic hydrogenation is often the more attractive option for scalability. The use of a recyclable catalyst and the generation of water as the only major byproduct make this a more environmentally benign and cost-effective process for producing larger quantities of the amine. Optimization of catalyst loading, hydrogen pressure, and reaction time are key parameters to be investigated for developing a scalable protocol.

Synthesis of Structurally Related Analogues and Libraries for Research Initiatives

The synthesis of structurally related analogues and libraries of compounds based on the this compound scaffold is of significant interest for structure-activity relationship (SAR) studies in drug discovery and other research areas. The modular nature of the synthetic routes allows for the systematic variation of different parts of the molecule.

Variation of the Aryl Group: The 4-bromophenyl moiety can be readily replaced with other substituted or unsubstituted aryl groups. This can be achieved by starting with different substituted phenylacetonitriles or by performing cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on the bromo-substituted analogue at a suitable stage of the synthesis. This allows for the exploration of the effects of different electronic and steric properties of the aromatic ring on the compound's activity.

Variation of the Cycloalkyl Ring: The cycloheptyl ring can be replaced with other cycloalkanes (e.g., cyclopentyl, cyclohexyl) or even heterocyclic rings. This is accomplished by starting with the corresponding cyclic ketone in the initial steps of the synthesis. This variation allows for the investigation of the impact of ring size and conformation on the biological properties of the molecule. A vendor for the closely related 1-(4-Bromophenyl)cyclohexane-1-carbonitrile exists, suggesting the feasibility of synthesizing such analogues.

Variation of the Linker: The length of the carbon chain between the cycloalkyl ring and the amine can be varied. For example, homologation of the nitrile or aldehyde intermediate can lead to analogues with an ethylamine (B1201723) or propylamine (B44156) side chain.

The generation of a library of these analogues can be facilitated by using parallel synthesis techniques. By employing a common intermediate and reacting it with a diverse set of building blocks in a multi-well format, a large number of compounds can be synthesized and screened efficiently. For example, a common cycloheptyl-containing intermediate could be coupled with a library of different arylboronic acids via a Suzuki coupling reaction to generate a library of 1-arylcycloheptylmethanamine analogues.

Advanced Spectroscopic and Structural Elucidation for Research Purity and Identity

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry would be the definitive technique to confirm the molecular formula of (1-(4-Bromophenyl)cycloheptyl)methanamine, which is C₁₄H₂₀BrN. HRMS would provide a highly accurate mass measurement of the molecular ion [M+H]⁺, allowing for the unambiguous determination of its elemental composition. The theoretical exact mass would be compared against the measured mass, with a minimal mass error (typically <5 ppm) confirming the formula.

Furthermore, analysis of the isotopic pattern would be crucial. The presence of a bromine atom would result in a characteristic M and M+2 isotopic pattern with nearly equal intensity (¹⁹Br and ⁸¹Br have natural abundances of ~50.7% and ~49.3%, respectively).

Fragmentation analysis, typically via tandem mass spectrometry (MS/MS), would reveal the structural components of the molecule. Key fragmentation pathways would likely include:

Loss of the aminomethyl group (-CH₂NH₂).

Cleavage of the bond between the cycloheptyl ring and the bromophenyl group.

Fragmentation of the cycloheptyl ring.

A hypothetical data table for HRMS analysis is presented below.

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₂₀BrN |

| Theoretical m/z [M+H]⁺ | [Calculated Value for C₁₄H₂₁⁷⁹BrN]⁺ and [Calculated Value for C₁₄H₂₁⁸¹BrN]⁺ |

| Isotopic Pattern | Characteristic A+2 peak for Bromine at ~1:1 ratio |

| Key Fragment Ions | [M-CH₂NH₂]⁺, [C₇H₁₃CN]⁺, [C₆H₄Br]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for providing a detailed map of the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy for Proton Environment Characterization

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the cycloheptyl protons, and the aminomethyl protons.

Aromatic Region: The 4-bromophenyl group would exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets in the range of δ 7.0-7.6 ppm.

Aliphatic Region: The protons on the cycloheptyl ring would produce a series of complex, overlapping multiplets in the approximate range of δ 1.2-2.0 ppm.

Aminomethyl Protons: The -CH₂-NH₂ protons would likely appear as a singlet or a broad singlet. The -NH₂ protons themselves might be a broad signal, and their chemical shift would be dependent on the solvent and concentration.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4-7.6 | d (Doublet) | 2H | Ar-H (ortho to Br) |

| ~7.1-7.3 | d (Doublet) | 2H | Ar-H (meta to Br) |

| ~2.5-2.7 | s (Singlet) | 2H | -CH₂-NH₂ |

| ~1.2-2.0 | m (Multiplet) | 12H | Cycloheptyl protons |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments.

Aromatic Carbons: Four signals would be expected for the bromophenyl group: two for the protonated carbons, one for the carbon attached to the cycloheptyl ring (quaternary), and one for the carbon bonded to bromine.

Aliphatic Carbons: The cycloheptyl ring would show multiple signals for the methylene (-CH₂-) carbons. The quaternary carbon of the cycloheptyl ring attached to the phenyl group and the aminomethyl group would also be identifiable. The aminomethyl carbon (-CH₂NH₂) would appear in the aliphatic region.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~145-150 | Quaternary Ar-C |

| ~131-133 | Ar-CH (ortho to Br) |

| ~129-131 | Ar-CH (meta to Br) |

| ~120-122 | Ar-C-Br |

| ~45-55 | -C H₂-NH₂ |

| ~40-50 | Quaternary Cycloheptyl-C |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

2D NMR experiments would be essential to definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling relationships, helping to trace the connectivity within the cycloheptyl ring and the aromatic system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart. This would be critical for confirming the connection between the bromophenyl ring, the quaternary carbon of the cycloheptyl ring, and the aminomethyl group.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy would identify the key functional groups present in the molecule.

N-H Stretching: The primary amine (-NH₂) would show characteristic stretches in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretches would be visible in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond would have a characteristic absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Hypothetical FT-IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300-3500 | Medium, Broad | N-H Stretch (Amine) |

| ~3020-3080 | Medium | Aromatic C-H Stretch |

| ~2850-2950 | Strong | Aliphatic C-H Stretch |

| ~1590, 1480 | Strong, Medium | Aromatic C=C Stretch |

| ~820 | Strong | p-disubstituted benzene C-H bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore. The bromophenyl group would be expected to absorb UV radiation due to π → π* transitions. The presence of the bromine atom and the alkyl substituent on the benzene ring would influence the exact wavelength of maximum absorbance (λₘₐₓ). One would expect to see characteristic absorbance bands for a substituted benzene ring, likely in the range of 220-280 nm.

Hypothetical UV-Vis Data Table

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~220-230 | [Value] | π → π* |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides a definitive structural proof, revealing exact bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state. While the specific crystal structure of this compound is not publicly available in the reviewed scientific literature, the application of X-ray crystallography would yield invaluable insights into its molecular architecture.

An X-ray crystallographic analysis of this compound would unambiguously confirm its chemical connectivity and provide precise measurements of its geometric parameters. Of particular interest would be the determination of the cycloheptyl ring's conformation. Seven-membered rings are known for their conformational flexibility, and they can adopt several low-energy conformations, such as the twist-chair, chair, boat, and twist-boat forms. Theoretical and experimental studies on cycloheptane (B1346806) and its derivatives indicate that the twist-chair conformation is often the most stable. An X-ray structure would definitively establish which of these conformations is adopted in the solid state and reveal the specific puckering parameters of the ring.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a structurally related compound, 1-(4-bromophenyl)-3-cycloheptylurea, are presented below. This data showcases the detailed structural information that can be derived from a single-crystal X-ray diffraction experiment. researchgate.net

Table 1: Representative Crystallographic Data for a Related Compound (1-(4-bromophenyl)-3-cycloheptylurea)

This data is for a structurally analogous compound and is presented for illustrative purposes to indicate the type of information obtained from X-ray crystallography.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₉BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.9782(8) |

| b (Å) | 9.1447(6) |

| c (Å) | 11.8842(8) |

| β (°) | 98.214(6) |

| Volume (ų) | 1395.97(16) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 |

| R-factor (%) | 6.37 |

The conformational insights gained from X-ray crystallography are vital for structure-activity relationship (SAR) studies and for computational modeling approaches, providing an experimentally validated ground-truth structure.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic distribution, which are crucial for understanding a molecule's reactivity. researchgate.netresearchgate.net

The first step in a DFT study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a molecule like (1-(4-Bromophenyl)cycloheptyl)methanamine, which features a flexible seven-membered cycloheptyl ring, this process is particularly important. The cycloheptyl ring can adopt several low-energy conformations, such as the chair and boat forms.

Theoretical calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are performed to find the global minimum energy structure. researchgate.netnih.gov This analysis reveals the most probable conformation of the molecule in the gaseous phase, providing key data on bond lengths, bond angles, and dihedral angles that define its shape. The orientation of the 4-bromophenyl and methanamine groups relative to the cycloheptyl ring is determined by steric and electronic effects.

Table 1: Predicted Structural Parameters for the Optimized Geometry of this compound

| Parameter | Atom Pair/Group | Predicted Value | Significance |

| Bond Length | C-Br | ~1.91 Å | Reflects the covalent bond between carbon and bromine. |

| C-N (methanamine) | ~1.47 Å | Typical length for a single carbon-nitrogen bond. | |

| C-C (cycloheptyl avg.) | ~1.54 Å | Standard length for sp³-sp³ carbon-carbon bonds. | |

| Bond Angle | C-C-C (cycloheptyl avg.) | ~114-116° | Indicates ring strain in the seven-membered ring. |

| C-C-N (methanamine) | ~110° | Defines the geometry of the amine substituent. | |

| Dihedral Angle | C-C-C-C (cycloheptyl) | Varies | Describes the specific pucker (e.g., chair/boat) of the ring. |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar organic molecules.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.govnih.gov

The predicted spectrum can be compared with experimental data to confirm the molecule's structure. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. orientjchem.orgresearchgate.net

Table 2: Predicted Principal Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3400-3300 | N-H symmetric & asymmetric stretching | Methanamine |

| ~3100-3000 | C-H aromatic stretching | Phenyl Ring |

| ~2950-2850 | C-H aliphatic stretching | Cycloheptyl Ring |

| ~1600-1580 | C=C aromatic ring stretching | Phenyl Ring |

| ~1450 | C-H aliphatic bending | Cycloheptyl Ring |

| ~1070 | C-Br stretching | Bromophenyl |

Note: These are representative frequencies. Actual values depend on the specific computational method and may be scaled to better match experimental results. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. numberanalytics.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com DFT calculations provide the energies of these orbitals and map their electron density distributions, showing which parts of the molecule are most likely to participate in chemical reactions. researchgate.net

Table 3: Predicted FMO Properties of this compound

| Parameter | Predicted Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates high kinetic stability and low chemical reactivity. |

Note: Values are hypothetical and for illustrative purposes.

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for analyzing a single, stable conformation, the flexibility of the cycloheptyl ring necessitates a broader exploration of the molecule's conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computationally less intensive methods ideal for this purpose.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. dntb.gov.ua An MD simulation of this compound, typically in a simulated solvent environment, can reveal the dynamic behavior of the cycloheptyl ring, transitions between different chair and boat conformations, and the orientation of its substituents. This provides a more realistic understanding of the molecule's behavior in a solution, which is essential for predicting its interactions with biological systems.

Molecular Docking Studies for Predicted Binding Modes with Research Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govamazonaws.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. amazonaws.comsamipubco.com

For this compound, docking studies can predict its binding affinity and pose within the active site of a specific protein target. The process involves generating multiple conformations of the ligand and fitting them into the receptor's binding pocket. A scoring function then estimates the binding affinity (often expressed in kcal/mol), with lower values indicating a more favorable interaction. amazonaws.com These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues of the protein. nih.govresearchgate.net

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result | Details |

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding energy suggests high affinity for the target. |

| Key Interactions | Hydrogen Bond | The amine (-NH₂) group of the ligand forms a hydrogen bond with the side chain of Aspartate residue 121. |

| Hydrophobic Interaction | The bromophenyl ring of the ligand is situated in a hydrophobic pocket formed by Leucine 85 and Phenylalanine 210. | |

| Halogen Bond | The bromine atom forms a potential halogen bond with a backbone carbonyl oxygen of Glycine 84. |

Note: The protein target and results are hypothetical and serve to illustrate the type of data generated from a docking study.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Research Design

QSAR and QSPR are computational modeling techniques that aim to build mathematical relationships between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). slideshare.net These models are used to predict the activity and properties of new or untested compounds, thereby streamlining the research and development process. nih.govspringernature.com

To build a QSAR/QSPR model, a dataset of structurally related compounds with known activities or properties is required. nih.gov For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its topology, geometry, and electronic properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity or property. nih.govchemrxiv.org

For this compound, a QSPR model could predict properties like solubility or lipophilicity (LogP), while a QSAR model could predict its potential biological activity against a specific target.

Table 5: Key Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Class | Example Descriptor | Predicted Property Influence |

| Constitutional | Molecular Weight (MW) | Affects size, diffusion, and membrane permeability. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Electronic | Dipole Moment | Influences polarity and interactions with polar molecules. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts lipophilicity and ability to cross cell membranes. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to chemical reactivity and ability to engage in charge-transfer interactions. |

Pharmacophore Modeling and Ligand-Based Design Principles for Analogues

Pharmacophore modeling is a cornerstone of ligand-based drug design, a strategy employed when the three-dimensional structure of the biological target is unknown. juniperpublishers.comnih.gov This approach focuses on identifying the essential structural and chemical features a molecule must possess to exert a specific biological activity, based on a set of known active compounds. nih.gov For a molecule such as this compound, a pharmacophore model would provide a 3D map of these critical features, guiding the rational design of new, potentially more potent analogues. dovepress.comamazonaws.com

The development of a ligand-based pharmacophore model for analogues of this compound would hypothetically involve aligning a series of structurally related compounds with known activities. From this alignment, common chemical features responsible for their biological effect are abstracted. For the parent compound, these features would likely include a hydrophobic region, an aromatic ring, and a hydrogen bond donor.

Key Pharmacophoric Features

A putative pharmacophore model derived from this compound and its analogues would likely consist of the following key features:

Aromatic Ring (AR): The 4-bromophenyl group serves as a crucial aromatic feature, likely involved in π-π stacking or hydrophobic interactions with the target receptor.

Hydrophobic Group (HY): The cycloheptyl ring provides a bulky, hydrophobic moiety. The size and conformation of this ring are critical for fitting into a corresponding hydrophobic pocket in the receptor.

Hydrogen Bond Donor (HBD): The primary amine (-NH2) group of the methanamine side chain is a classic hydrogen bond donor, a feature essential for forming directed interactions that anchor the ligand to its target.

These features are organized in a specific three-dimensional arrangement, and the distances and angles between them are critical for biological activity. dovepress.com A representative model is detailed in the table below.

Table 4.5.1: Representative Pharmacophoric Features for this compound Analogues

| Feature ID | Feature Type | Description | Potential Role in Binding |

|---|---|---|---|

| AR1 | Aromatic Ring | The center of the bromophenyl ring. | π-π stacking or van der Waals interactions. |

| HY1 | Hydrophobic | The centroid of the cycloheptyl ring. | Occupying a hydrophobic pocket in the target. |

This table represents a hypothetical pharmacophore model based on the chemical structure of the parent compound. The precise geometric constraints and features would be determined experimentally through the analysis of a series of active analogues.

Ligand-Based Design Principles for Analogues

Using such a pharmacophore model as a query, computational databases can be screened to identify new, structurally diverse molecules that fit the model and are therefore likely to be active. dovepress.com Furthermore, the model provides clear principles for the rational design of novel analogues:

Modification of the Aromatic Ring: The bromine substituent on the phenyl ring can be replaced with other groups (e.g., chlorine, methyl, methoxy) to probe the steric and electronic requirements of the corresponding binding pocket. This helps in optimizing hydrophobic and potential halogen-bonding interactions.

Alteration of the Hydrophobic Group: The cycloheptyl ring can be expanded or contracted (e.g., to cyclohexyl or cyclooctyl) or replaced with other bulky aliphatic systems. The goal is to improve the complementary fit with the receptor's hydrophobic pocket, thereby enhancing binding affinity.

Substitution of the Amine Group: The primary amine could be modified to a secondary or tertiary amine to investigate the necessity of two hydrogen bond donors and to alter the compound's pKa. Such changes can significantly impact binding affinity and pharmacokinetic properties.

By systematically applying these design principles, guided by the pharmacophore model, researchers can synthesize and test new analogues of this compound. This iterative process of design, synthesis, and testing is fundamental to quantitative structure-activity relationship (QSAR) studies, which seek to correlate changes in molecular structure with changes in biological activity, ultimately leading to the identification of optimized lead compounds. nih.govamazonaws.com

Based on a comprehensive search of publicly available scientific literature, there is no specific research data for the compound This compound that corresponds to the detailed outline provided in your request.

The exploration of molecular recognition, mechanistic studies, and structure-activity relationships for this particular chemical entity has not been published in peer-reviewed journals or other accessible scientific resources. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested.

Searches for data related to the specified sections yielded the following:

Exploration of Molecular Recognition and Mechanistic Studies in Non Clinical Research Models

Structure-Activity Relationship (SAR) Elucidation:Without in vitro research data, no structure-activity relationships, including the influence of aryl substitutions, have been elucidated for this compound.

While research exists for other compounds containing a 4-bromophenyl moiety or a cycloalkylamine structure, the explicit instruction to focus solely on (1-(4-Bromophenyl)cycloheptyl)methanamine prevents the inclusion of data from these related but distinct molecules. Consequently, the required content to fulfill the article request is not available in the current body of scientific literature.

Effect of Cycloheptyl Ring Modifications on Biological Activity

The cycloheptyl ring is a defining structural feature of this compound, and its size and conformation are critical determinants of the compound's interaction with biological targets. While direct structure-activity relationship (SAR) studies on this specific molecule are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous arylcycloalkylamines, such as derivatives of phencyclidine (PCP). These studies systematically investigated the impact of altering the cycloalkyl ring size on biological activity, providing a framework for understanding the potential role of the cycloheptyl moiety.

In seminal studies on PCP analogues, the six-membered cyclohexane (B81311) ring was found to be optimal for in vivo activity. When the ring size was increased to a seven-membered cycloheptyl or an eight-membered cyclooctyl ring, a notable divergence between in vitro binding affinity and in vivo effects was observed. Specifically, while the cycloheptyl and cyclooctyl analogues retained high affinity for the PCP binding site on the NMDA receptor in vitro, their PCP-like behavioral effects in vivo were significantly diminished. neuroprobe.comnih.gov This suggests that while the larger ring does not prevent the molecule from binding to the receptor, it may alter the binding orientation or the conformational changes induced upon binding, leading to a different functional outcome, such as reduced efficacy or a shift from agonist to antagonist activity. neuroprobe.com

The molecular volume and shape of the cycloalkyl ring are considered as important as the distance between the aromatic ring and the amine function in determining in vivo activity. neuroprobe.com The increased flexibility of the cycloheptyl ring compared to the more rigid cyclohexane ring could allow for conformations that are favorable for binding but suboptimal for eliciting a full biological response. The present results demonstrate that the cyclohexyl moiety of PCP is an absolute requirement for producing a full PCP-like spectrum of activity. numberanalytics.com

The following table summarizes the general findings from studies on PCP analogues regarding the effect of cycloalkyl ring size on biological activity.

| Cycloalkyl Ring Size | In Vitro Binding Affinity (PCP Site) | In Vivo PCP-like Activity | Reference |

| Cyclopropyl | Decreased | Decreased | nih.gov |

| Cyclobutyl | Decreased | Decreased | nih.gov |

| Cyclopentyl | Decreased | Decreased | nih.gov |

| Cyclohexyl (PCP) | High | High | nih.gov |

| Cycloheptyl | High | Significantly Decreased | neuroprobe.com |

| Cyclooctyl | High | Very Low / Inactive | neuroprobe.comnih.gov |

This interactive table is based on data from studies on 1-phenylcycloalkyl)piperidine analogues.

These findings underscore the sensitivity of the biological target to the size and shape of the cycloalkyl moiety. For this compound, the seven-membered ring likely confers a distinct pharmacological profile compared to its cyclohexyl or cyclopentyl counterparts.

Importance of the Methanamine Linker in Target Interaction

The methanamine linker in this compound introduces a primary amine group, a feature that significantly influences its potential interactions with biological targets. This primary amine contrasts with the tertiary amine found within the piperidine (B6355638) ring of the well-studied arylcyclohexylamine, phencyclidine (PCP). The nature of the amine substituent—primary, secondary, or tertiary—is a critical factor in the pharmacological profile of this class of compounds.

The primary amine of the methanamine group has distinct properties compared to a tertiary amine. It possesses two hydrogen bond donors (the N-H protons), which can form strong hydrogen bonds with acceptor groups (like oxygen or nitrogen atoms) in a receptor's binding pocket. In contrast, a tertiary amine lacks hydrogen bond donors and can only act as a hydrogen bond acceptor. This difference in hydrogen bonding capacity can lead to fundamentally different binding orientations and affinities.

Furthermore, the basicity of the amine, and thus its protonation state at physiological pH, is crucial for ionic interactions with acidic amino acid residues (e.g., aspartate or glutamate) in a binding site. The substitution on the nitrogen atom affects its pKa. Generally, primary amines have a pKa that allows for a significant proportion of the molecules to be protonated at physiological pH, facilitating strong ionic bonds.

Studies on PCP analogues have demonstrated that modifications to the amine group drastically alter activity. For instance, replacing the piperidine ring of PCP with a primary amine (as in 1-phenylcyclohexylamine) was shown to reduce potency at the nicotinic acetylcholine (B1216132) receptor-ionic channel complex. nih.gov This highlights that the steric bulk and electronic properties of the group attached to the nitrogen are key for molecular recognition. The methanamine linker in this compound positions the primary amine at a specific distance and orientation from the cycloheptyl and bromophenyl groups, a spatial arrangement that is critical for its interaction with its specific molecular target(s).

Development and Application of this compound as a Chemical Probe or Tool Compound in Biological Research

While there is no specific evidence in the current scientific literature detailing the use of this compound as a chemical probe, its structure suggests potential for such development. A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. The development of this compound into a research tool would hinge on a thorough characterization of its biological activity and selectivity.

The key criteria for a high-quality chemical probe include:

Potency: It should interact with its target at low concentrations.

Selectivity: It should have a high affinity for its intended target with minimal off-target effects.

Known Mechanism of Action: The way it interacts with its target (e.g., as an agonist, antagonist, or inhibitor) should be well-understood.

Cellular Activity: It must be able to cross cell membranes to reach its intracellular target if applicable.

Availability of a Negative Control: A structurally similar but biologically inactive analogue is crucial to confirm that the observed effects are due to the on-target activity of the probe.

Should this compound be found to have high affinity and selectivity for a particular receptor, enzyme, or ion channel, it could be developed as a chemical probe. The development process would involve comprehensive screening against a panel of targets to confirm its selectivity profile. Subsequent studies in cell-based assays would be necessary to demonstrate its utility in a physiological context.

If validated, this compound could be used to:

Elucidate the physiological role of its target protein: By selectively modulating the target's activity, researchers could study its function in cellular pathways and disease models.

Validate a new drug target: Demonstrating a therapeutic effect by using a selective probe in a disease model can provide strong evidence for the validity of its target for drug development.

Serve as a lead compound for drug discovery: The structure of the probe could be the starting point for medicinal chemistry efforts to develop new therapeutic agents with improved properties.

The development of a fluorescently or radioactively labeled version of this compound could also create a powerful tool for imaging studies, allowing for the visualization of its target's location and density in tissues and cells. However, without foundational research into its pharmacology, its potential as a chemical probe remains speculative.

Research on Scaffold Diversification and Analogue Development

Design Principles for Expanding the (1-(4-Bromophenyl)cycloheptyl)methanamine Structural Space

The expansion of the structural space around this compound is guided by established medicinal chemistry principles. These principles aim to alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which can, in turn, influence its biological activity in a research context. Key design strategies include:

Scaffold Hopping: Replacing the cycloheptyl ring with other cyclic systems (e.g., piperidine (B6355638), cyclohexane) to explore different conformational constraints.

Privileged Substructure Combination: Integrating fragments known to interact with specific biological targets to guide the design of new analogues.

Fragment-Based Growth: Expanding upon the core structure by adding new functional groups to the methanamine or the bromophenyl ring to probe for new interactions.

Conformational Restriction: Introducing elements of rigidity, such as double bonds or additional ring systems, to lock the molecule into a specific conformation, which can provide insights into its bioactive shape.

Synthetic Strategies for Creating Diverse Analogue Libraries

The creation of a library of analogues based on the this compound scaffold relies on versatile and efficient synthetic methodologies. Multicomponent reactions and parallel synthesis are often employed to rapidly generate a multitude of derivatives. nih.gov

Isosteric and bioisosteric replacements are fundamental strategies in analogue design, where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.combaranlab.org This approach can lead to compounds with retained or improved biological activity and altered physicochemical profiles. For the this compound scaffold, several bioisosteric modifications can be envisioned:

Bromophenyl Ring: The bromine atom can be replaced with other halogens (Cl, F) or with groups like CN, CF3, or a methyl group to modulate electronic properties and lipophilicity. cambridgemedchemconsulting.com The phenyl ring itself could be substituted with heteroaromatic rings such as pyridine (B92270) or thiophene (B33073) to introduce hydrogen bond acceptors and alter polarity. nih.gov

Cycloheptyl Ring: This saturated ring can be replaced by other carbocyclic rings (e.g., cyclopentyl, cyclohexyl) or heterocyclic rings (e.g., tetrahydrothiopyran, piperidine) to explore the impact of ring size and heteroatom incorporation on the compound's properties.

Methanamine Group: The primary amine can be acylated, alkylated, or converted to other functional groups like amides or sulfonamides to introduce a variety of substituents.

The following interactive table illustrates potential isosteric and bioisosteric replacements for different parts of the this compound scaffold.

| Scaffold Moiety | Original Group | Potential Replacements | Rationale for Replacement |

| Aromatic Ring | 4-Bromophenyl | 4-Chlorophenyl, 4-Fluorophenyl, 4-Cyanophenyl, Pyridyl, Thienyl | Modulate electronics, lipophilicity, and metabolic stability. Introduce H-bond acceptors. |

| Alicyclic Ring | Cycloheptyl | Cyclohexyl, Cyclopentyl, Piperidinyl, Tetrahydropyranyl | Alter conformational flexibility and introduce potential H-bonding interactions. |

| Linker/Side Chain | Methanamine (-CH2NH2) | -CH2OH, -CONH2, -CH2NHC(O)CH3 | Modify polarity, H-bonding capacity, and introduce vectors for further derivatization. |

Peripheral derivatization involves the modification of the outer regions of the scaffold. For this compound, this can be achieved through various reactions:

N-Functionalization: The primary amine of the methanamine group is a prime site for derivatization. Acylation, sulfonylation, reductive amination, and urea/thiourea formation can introduce a wide array of substituents.

Aromatic Substitution: The bromophenyl ring can be further functionalized. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to replace the bromine atom with various aryl or heteroaryl groups, significantly expanding the structural diversity. researchgate.netnih.gov

Systematic Evaluation of Scaffold Modifications on In Vitro Biological Activities

A systematic evaluation of the synthesized analogues is crucial to understand the structure-activity relationships (SAR). This typically involves a tiered screening approach. Initially, the entire library is screened in a primary high-throughput in vitro assay to identify active compounds. Promising "hits" are then subjected to more detailed secondary assays to confirm their activity and determine parameters like potency (e.g., IC50 or EC50 values).

The following table provides a hypothetical example of in vitro screening data for a set of analogues.

| Compound ID | Modification from Parent Scaffold | Primary Assay Result (% Inhibition at 10 µM) | Secondary Assay (IC50, µM) |

| Parent | This compound | 55 | 8.2 |

| Analogue 1 | 4-Bromophenyl → 4-Chlorophenyl | 62 | 5.1 |

| Analogue 2 | Cycloheptyl → Cyclohexyl | 48 | 12.5 |

| Analogue 3 | -NH2 → -NHC(O)CH3 | 75 | 2.3 |

| Analogue 4 | 4-Bromophenyl → Pyridin-4-yl | 30 | > 20 |

These in vitro studies are essential for building a comprehensive understanding of how specific structural modifications influence the biological activity of the scaffold. mdpi.comresearchgate.nettsijournals.com

Chemoinformatic Approaches to Guide Analogue Design and Prioritization for Research

Chemoinformatics plays a vital role in modern drug discovery and analogue design by enabling the efficient analysis of large datasets and the prediction of compound properties. nih.gov For the this compound scaffold, chemoinformatic tools can be applied in several ways:

Virtual Screening: Large virtual libraries of potential analogues can be screened against a biological target of interest using molecular docking simulations to prioritize compounds for synthesis.

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed analogues, helping to flag potentially problematic compounds early in the design process.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of synthesized analogues with their measured biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

Advanced Analytical Method Development for Research Quality Control

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Research Batches

The establishment of a validated High-Performance Liquid Chromatography (HPLC) method is a cornerstone for assessing the purity of research batches of (1-(4-Bromophenyl)cycloheptyl)methanamine. A reverse-phase HPLC (RP-HPLC) method is often the preferred approach for non-polar to moderately polar compounds. The development process involves a systematic evaluation of chromatographic parameters to achieve optimal separation of the main compound from any potential impurities.

A suitable starting point for method development would be a C18 column, which is versatile for a wide range of analytes. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good peak shape and resolution. The pH of the aqueous phase can be adjusted to control the ionization state of the amine group in this compound, thereby influencing its retention time. Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophore of the compound, which in this case is the bromophenyl group.

Once the chromatographic conditions are optimized, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.net Validation encompasses the evaluation of several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Interactive Data Table: Illustrative HPLC Method Validation Parameters for this compound

| Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | Typically 80-120% of the test concentration | 10-150 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Repeatability (%RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |

| Robustness | No significant change in results | Method remains reliable with minor variations in pH and mobile phase composition |

Implementation of Chromatographic Techniques for Separation and Isolation of Analogues and Impurities

During the synthesis and storage of this compound, various related substances, such as analogues and impurities, can arise. The identification and characterization of these substances are crucial for understanding the compound's profile. Chromatographic techniques are indispensable for the separation and isolation of these minor components.

Thin-Layer Chromatography (TLC) is often employed as a rapid and cost-effective preliminary screening method to assess the complexity of a sample and to optimize solvent systems for separation. For the isolation of larger quantities of impurities for structural elucidation, preparative HPLC is the method of choice. This technique utilizes larger columns and higher flow rates than analytical HPLC to separate and collect fractions of individual components.

The successful isolation of impurities allows for their structural characterization using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This information is vital for understanding the synthesis process and for identifying potential degradation products.

Interactive Data Table: Potential Impurities and Analogues of this compound

| Compound Name | Potential Origin | Chromatographic Separation Technique |

| (1-Phenylcycloheptyl)methanamine | Starting material impurity or side-reaction product | Preparative RP-HPLC |

| 1-(4-Bromophenyl)cycloheptanecarbonitrile | Precursor from synthesis | Normal-Phase Chromatography |

| N-(1-(4-Bromophenyl)cycloheptylmethyl)acetamide | Acetylation of the primary amine | Preparative RP-HPLC |

| (1-(4-Bromophenyl)cycloheptyl)methanol | Hydrolysis of a precursor or side-reaction | Preparative RP-HPLC |

Characterization of Degradation Pathways of the Compound in Research Environments

Understanding the stability of this compound is critical for ensuring its quality and for establishing appropriate storage and handling conditions. Forced degradation studies are performed to identify potential degradation products and to elucidate the degradation pathways of the molecule. nih.gov These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter, such as exposure to acid, base, oxidation, heat, and light. biotech-asia.org

Acid and Base Hydrolysis: The stability of the compound in acidic and basic media is assessed to understand its susceptibility to hydrolysis. The primary amine group could potentially be susceptible to certain reactions under extreme pH conditions.

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, to evaluate its potential for oxidative degradation. The cycloheptyl ring and the benzylic position could be potential sites of oxidation.

Thermal Degradation: The compound is subjected to high temperatures to assess its thermal stability. This helps in determining if any decomposition occurs at elevated temperatures that might be encountered during synthesis or storage.

Photodegradation: The compound is exposed to UV and visible light to determine its photostability. The bromophenyl group may absorb light and lead to degradation.

The samples from these stress studies are then analyzed by a validated stability-indicating HPLC method to separate the parent compound from any degradation products. The structures of the major degradation products are then elucidated using techniques like LC-MS/MS and NMR.

Interactive Data Table: Potential Degradation Pathways and Products of this compound

| Stress Condition | Potential Degradation Pathway | Potential Degradation Product |

| Acid Hydrolysis | Potential for reactions involving the amine group, though generally stable | Structure-dependent, potentially minor degradation |

| Base Hydrolysis | Generally stable, but potential for elimination reactions under harsh conditions | Structure-dependent, potentially minor degradation |

| Oxidation | Oxidation of the cycloheptyl ring or benzylic position | Ketone or hydroxylated derivatives |

| Thermal Stress | Decomposition at high temperatures | Fragmentation products |

| Photolysis | Cleavage of the C-Br bond or reactions involving the aromatic ring | Debrominated or rearranged products |

Standardization of Analytical Protocols for Inter-Laboratory Research Collaboration

For research involving this compound to be reproducible across different laboratories, it is essential to have standardized analytical protocols. Inter-laboratory collaboration relies on the assurance that all parties are obtaining consistent and comparable data.

A standardized analytical protocol should be a comprehensive document that provides a detailed, step-by-step description of the analytical method. Key elements of a standardized protocol include:

Scope and Applicability: A clear statement of the intended use of the method.

Principle of the Method: A brief explanation of the scientific principles behind the analysis.

Apparatus and Reagents: A detailed list of all equipment, columns, and chemicals required, including their specifications.

Standard and Sample Preparation: Precise instructions on how to prepare standard solutions and test samples.

Chromatographic Conditions: A complete description of the HPLC parameters, including the column, mobile phase composition and preparation, flow rate, injection volume, and detector settings.

System Suitability Tests: Criteria that must be met by the chromatographic system before any samples are analyzed. This typically includes parameters like peak resolution, tailing factor, and theoretical plates.

Data Analysis and Calculations: A clear description of how the data should be processed and the results calculated.

Validation Data Summary: A summary of the method validation results to demonstrate the method's performance characteristics.

By adhering to a standardized protocol, researchers in different laboratories can be confident that they are using the same analytical method, which is crucial for the comparison and compilation of data from collaborative studies.

Future Directions and Emerging Research Avenues for 1 4 Bromophenyl Cycloheptyl Methanamine

The unique structural architecture of (1-(4-Bromophenyl)cycloheptyl)methanamine, characterized by a quaternary carbon center, a cycloheptyl ring, a bromophenyl moiety, and a primary aminomethyl group, presents a rich landscape for future scientific exploration. This article delves into prospective research pathways, focusing on novel synthetic methodologies, the integration of computational intelligence, advancements in screening techniques, and potential applications in non-therapeutic domains.

常见问题

Q. What established synthetic routes are available for (1-(4-Bromophenyl)cycloheptyl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, a cycloheptylamine derivative may react with 4-bromobenzyl halide in the presence of a base (e.g., NaOH) to form the target compound. Key factors include solvent polarity (e.g., THF vs. DMF), temperature (optimized between 60–80°C), and catalyst selection (e.g., Pd for cross-coupling steps). Purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the cycloheptyl and bromophenyl moieties, with aromatic protons resonating at δ 7.2–7.6 ppm and cycloheptyl protons at δ 1.5–2.5 ppm.

- IR Spectroscopy : N-H stretching (~3300 cm) and C-Br absorption (~600 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 294.07 for CHBrN) .

Q. What preliminary biological screening approaches are used to assess this compound’s activity?

Initial screens include:

- Enzyme Inhibition Assays : Testing against targets like monoamine oxidases or kinases.

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or neurotransmitter transporters.

- Cytotoxicity Profiling : MTT assays in cell lines to determine IC values .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and selectivity of this compound?

- Molecular Docking : Simulate binding poses in target proteins (e.g., serotonin receptors) using software like AutoDock. The bromophenyl group may occupy hydrophobic pockets, while the amine interacts with polar residues.

- QSAR Studies : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict pharmacokinetic properties.

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to evaluate target engagement .

Q. How do structural modifications (e.g., halogen substitution) alter pharmacokinetic properties?

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances lipophilicity, potentially improving blood-brain barrier penetration but reducing solubility.

- Cycloheptyl vs. Cyclohexyl : Larger ring size may increase conformational flexibility, affecting binding kinetics.

- Amino Group Derivatization : Acetylation or methylation can modulate metabolic stability and toxicity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Verify activity across multiple concentrations to rule out false positives.

- Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based and radiometric methods.

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .

Methodological Guidance

Q. How to optimize reaction conditions for scaling up synthesis?

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loadings to identify robust conditions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Green Chemistry : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What protocols validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。